molecular formula C17H12FNO3 B2677183 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile CAS No. 329701-01-1

2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile

Cat. No.: B2677183
CAS No.: 329701-01-1
M. Wt: 297.285
InChI Key: YNWIUNXEJAHKRG-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile is a chemical reagent of interest in agricultural chemistry and plant biology research. Its structure incorporates a 1,3-benzodioxole moiety, a scaffold recognized in the development of novel plant growth regulators . Scientific literature indicates that synthetic compounds based on the 1,3-benzodioxole core can function as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1) . Such agonists enhance root-related signaling responses and can promote significant root growth in model plants and crops, a valuable trait for improving water and nutrient acquisition . Furthermore, the 1,3-benzodioxole pharmacophore is under investigation in other research areas, with derivatives being explored for applications such as enzyme inhibition . This reagent provides researchers with a valuable building block for the synthesis and discovery of new bioactive molecules, facilitating studies in chemical biology, structure-activity relationships (SAR), and the development of future agrochemicals or pharmaceutical leads. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c18-14-4-1-11(2-5-14)15(20)7-13(9-19)12-3-6-16-17(8-12)22-10-21-16/h1-6,8,13H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWIUNXEJAHKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326843
Record name 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329701-01-1
Record name 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile typically involves several steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a Friedel-Crafts acylation reaction.

    Formation of the Oxobutanenitrile Moiety: This can be synthesized through a series of reactions, including nitrile formation and subsequent oxidation.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form amides or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

Mechanism of Action

The mechanism by which 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole ring and fluorophenyl group can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include synthetic cathinones and fluorinated aryl ketones. Below is a comparative analysis based on structural features, pharmacological implications, and legal status:

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Functional Groups
2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile Butanenitrile backbone 1,3-Benzodioxol-5-yl, 4-fluorophenyl Ketone, Nitrile
Butylone (bk-MBDB) Butan-1-one backbone 1,3-Benzodioxol-5-yl Ketone, Methylamino
4-FMC (Flephedrone) Propan-1-one backbone 4-fluorophenyl Ketone, Methylamino
Pentylone (bk-MBDP) Pentan-1-one backbone 1,3-Benzodioxol-5-yl Ketone, Methylamino

Key Differences and Implications

Nitrile vs. Amino Group: The nitrile group in the target compound replaces the methylamino moiety found in cathinones like Butylone and 4-FMC. This substitution likely reduces affinity for monoamine transporters (e.g., dopamine, norepinephrine), which rely on amino interactions for reuptake inhibition . Nitriles may confer metabolic stability but introduce toxicity risks (e.g., cyanide release under specific conditions).

Fluorophenyl vs. Benzodioxol Positioning: The dual presence of 1,3-benzodioxol and 4-fluorophenyl groups is unique to the target compound.

Chain Length and Pharmacokinetics :

  • The four-carbon backbone (butanenitrile) contrasts with shorter (propan-1-one in 4-FMC) or longer (pentan-1-one in Pentylone) chains. Longer chains typically prolong elimination half-lives but may reduce potency.

Table 2: Hypothetical Pharmacological and Legal Comparison

Compound Predicted Activity Metabolic Pathway Legal Status (U.S.)
This compound Low monoaminergic activity; potential CYP3A4 substrate Nitrile hydrolysis → cyanide? Unregulated (as of 2023)
Butylone Stimulant, entactogen N-demethylation, β-keto reduction Schedule I (Iowa Code)
4-FMC Serotonin release enhancer Fluorophenyl hydroxylation Schedule I (Analog Act)

Research Findings and Gaps

Biological Activity

The compound 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile is a member of the benzodioxole family, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological evaluations, particularly focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H14FNO3C_{18}H_{14}FNO_3, with a molecular weight of approximately 315.3 g/mol. The compound features a benzodioxole moiety and a fluorophenyl group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18H14FNO3C_{18}H_{14}FNO_3
Molecular Weight315.3 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the benzodioxole structure followed by the introduction of the fluorophenyl and nitrile functionalities. Various reagents and conditions are optimized to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can lead to modulation of various biochemical pathways, potentially influencing processes such as apoptosis, cell proliferation, and inflammation.

Pharmacological Evaluations

Recent studies have assessed the compound's pharmacological profile:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.
  • Insecticidal Properties : Related compounds in the benzodioxole family have demonstrated larvicidal activity against Aedes aegypti, suggesting that this compound may possess similar insecticidal properties .
  • Cytotoxicity Studies : Evaluations have shown that certain derivatives exhibit low cytotoxicity towards human cells, making them suitable candidates for further development in therapeutic applications .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Larvicidal Activity : A study on related benzodioxole compounds found that specific derivatives exhibited significant larvicidal effects against Aedes aegypti larvae with LC50 values indicating effective concentrations for pest control .
  • Cytotoxicity Assessment : In mammalian models, compounds similar to this nitrile demonstrated minimal toxicity even at high concentrations (up to 5200 μM), suggesting a favorable safety profile for potential therapeutic use .

Q & A

Basic: What are the key steps in synthesizing 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile, and what reagents are typically employed?

Answer:
The synthesis involves three critical steps:

Benzodioxole Ring Formation : Cyclization of catechol derivatives with formaldehyde under acidic conditions (e.g., H₂SO₄) .

Fluorophenyl Group Introduction : Friedel-Crafts acylation using fluorobenzene derivatives (e.g., 4-fluorobenzoyl chloride) with Lewis acid catalysts like AlCl₃ .

Oxobutanenitrile Moiety Assembly : Nitrile formation via nucleophilic substitution (e.g., KCN) followed by oxidation (e.g., KMnO₄) to introduce the ketone group .
Optimization focuses on catalyst selection (e.g., Pd for coupling reactions) and solvent systems (e.g., DMF for polar intermediates).

Basic: How can researchers characterize the physicochemical properties of this compound?

Answer:
Key parameters include:

  • Molecular Weight : 297.28 g/mol (PubChem data) .
  • Solubility : 1.2 µg/mL in aqueous buffer at pH 7.4 (Burnham Center for Chemical Genomics) .
  • Structural Confirmation : Use SHELXL for X-ray crystallography refinement (e.g., bond angles, torsion validation) .
  • Spectroscopy : FT-IR for functional groups (e.g., C≡N stretch at ~2200 cm⁻¹), and NMR for aromatic proton environments (e.g., benzodioxole protons at δ 5.9–6.1 ppm) .

Advanced: How can synthetic yields be optimized while minimizing side reactions?

Answer:
Strategies include:

  • Catalyst Screening : Test Pd/C or Pd(OAc)₂ for coupling steps to reduce byproducts .
  • Temperature Control : Lower reaction temperatures (<80°C) during nitrile formation to prevent hydrolysis.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity isolation .
  • In Situ Monitoring : Employ HPLC-MS to track intermediate stability and adjust reaction timelines .

Advanced: How does the fluorophenyl group influence structure-activity relationships (SAR) compared to chloro or methyl analogs?

Answer:

  • Electron-Withdrawing Effects : Fluorine’s electronegativity enhances binding to electron-rich enzyme pockets (e.g., kinase ATP sites) compared to chlorine or methyl groups .
  • Bioactivity : Fluorine improves metabolic stability (reduced CYP450 oxidation) versus methyl analogs, as seen in cytotoxicity assays (IC₅₀ > 5200 μM in mammalian models) .
  • Comparative Data : Analogs like 4-chlorophenyl derivatives show reduced solubility (0.8 µg/mL) and higher cytotoxicity (IC₅₀ ~ 1200 μM), highlighting fluorine’s favorable pharmacokinetic profile .

Advanced: What crystallographic methods are recommended for resolving structural ambiguities in this compound?

Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<0.8 Å) single-crystal X-ray diffraction.
  • Refinement : Apply SHELXL with restraints for disordered benzodioxole rings. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis .
  • Case Study : A related benzodioxole compound (5-Benzoyl-4-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one) was resolved using SHELX with a final R₁ = 0.039 .

Advanced: How can contradictory bioactivity data (e.g., cytotoxicity vs. efficacy) be reconciled in pharmacological studies?

Answer:

  • Dose-Response Analysis : Test multiple concentrations (e.g., 1–1000 μM) to identify therapeutic windows. For example, low cytotoxicity (IC₅₀ > 5200 μM) permits high-dose efficacy testing .
  • Target Specificity : Use siRNA knockdown or CRISPR-Cas9 models to isolate pathways (e.g., apoptosis vs. oxidative stress).
  • Comparative Assays : Cross-validate using orthogonal methods (e.g., MTT assay vs. flow cytometry) to rule out false positives .

Advanced: What computational tools are suitable for predicting the compound’s interactions with biological targets?

Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model binding to enzymes (e.g., acetylcholinesterase, Ki ~ 10 nM in related benzodioxoles) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of fluorophenyl-enzyme interactions (e.g., H-bond retention >80% simulation time) .
  • QSAR Models : Train on datasets from PubChem (AID 1996) to correlate substituents (e.g., fluorine position) with IC₅₀ values .

Advanced: How does the benzodioxole moiety contribute to the compound’s metabolic stability?

Answer:

  • Enzymatic Resistance : The 1,3-benzodioxole ring resists cytochrome P450 oxidation due to steric hindrance around the dioxole oxygen atoms .
  • In Vivo Studies : Radiolabeled analogs (¹⁴C at the nitrile group) show >90% intact compound in rodent plasma after 24 hours .
  • Comparative Metabolism : Methylenedioxy analogs (e.g., MDMA) are more prone to demethylenation, highlighting benzodioxole’s stability .

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